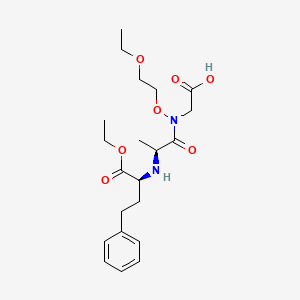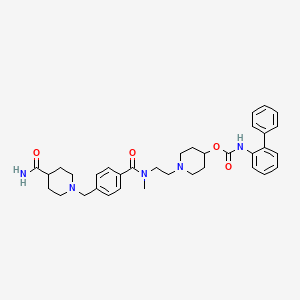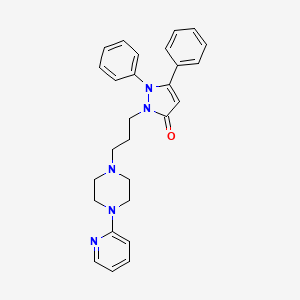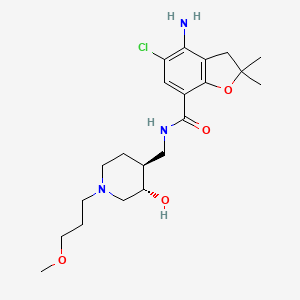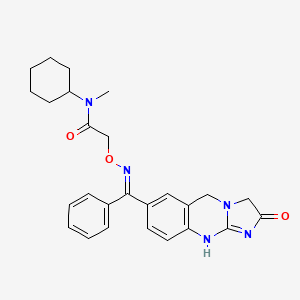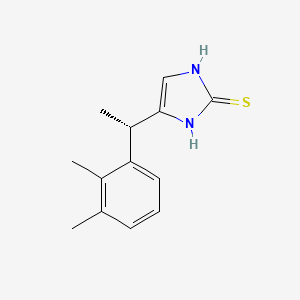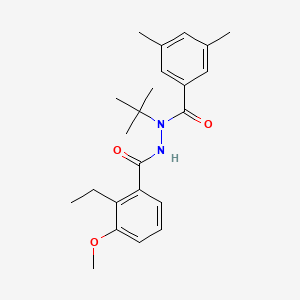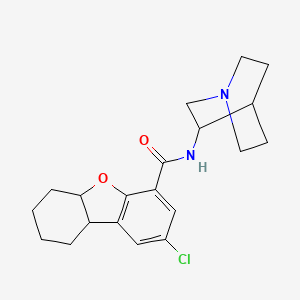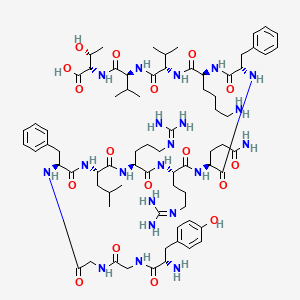
Dynorphin B
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dynorphin B has several scientific research applications:
Chemistry: It is used to study the structure-activity relationship of opioid peptides and their interactions with opioid receptors.
Biology: this compound is involved in various physiological processes, including pain modulation, stress response, and appetite regulation.
Medicine: It is studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders.
Industry: This compound and its analogs are used in the development of new drugs targeting opioid receptors.
Mecanismo De Acción
Dynorphin B exerts its effects primarily through the kappa opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, this compound activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channels . This results in the inhibition of neurotransmitter release and the modulation of pain perception .
Direcciones Futuras
Research into the role and function of Dynorphin B continues. For example, studies have been conducted to investigate the biased signaling and potential underlying molecular mechanisms of bias . This identified signaling bias could be involved in specifying endogenous peptide roles in vivo, where these peptides have low selectivity between opioid receptor family members .
Análisis Bioquímico
Biochemical Properties
Rimorphin interacts with various enzymes and proteins, primarily through the κ-opioid receptor . In an alanine scan of the non-glycine residues of Rimorphin, it was discovered that Tyr 1 and Phe 4 residues are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .
Cellular Effects
Rimorphin has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It also has a key role in the pathogenesis and pathophysiology of several psychiatric disorders .
Molecular Mechanism
Rimorphin exerts its effects at the molecular level primarily through the κ-opioid receptor, a G-protein-coupled receptor . It acts as a full agonist of the κ-opioid receptor, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
Rimorphin is involved in various metabolic pathways, primarily related to the opioid system. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Rimorphin is transported and distributed within cells and tissues, likely involving specific transporters or binding proteins
Subcellular Localization
The subcellular localization of Rimorphin and its effects on activity or function are complex and multifaceted It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Dynorphin B is synthesized through the proteolytic cleavage of leumorphin, which is derived from preproenkephalin B (prodynorphin) . The synthesis involves enzymatic processes where specific enzymes cleave the precursor proteins to produce the active peptide. Industrial production methods typically involve recombinant DNA technology, where the gene encoding preproenkephalin B is inserted into bacterial or yeast cells, which then produce the peptide through fermentation processes .
Análisis De Reacciones Químicas
Dynorphin B undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to study the structure-activity relationship. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific amino acid residues involved.
Comparación Con Compuestos Similares
Dynorphin B is similar to other opioid peptides such as Dynorphin A and alpha-neoendorphin. it has a unique C-terminal sequence that distinguishes it from Dynorphin A . The similar compounds include:
Dynorphin A: Shares the same N-terminal sequence but has a different C-terminal sequence.
Alpha-neoendorphin: Another opioid peptide with a different amino acid sequence but similar physiological effects.
Propiedades
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83)/t43-,48+,49+,50+,51+,52+,53+,54+,55+,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSSZRZBSNTGQ-ITZCFHCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H115N21O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83335-41-5 | |
| Record name | Rimorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083335415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DYNORPHIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K41YC3AEI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dynorphin B primarily acts as an agonist at κ-opioid receptors (κORs) [, , , , ]. It binds to these receptors with high affinity and triggers downstream signaling cascades, primarily through G protein-coupled pathways [, , , , ]. This activation leads to various effects, including:
- Analgesia: this compound, through its action on spinal κORs, induces antinociceptive effects [].
- Modulation of Neurotransmitter Release: It inhibits the release of dopamine in the basal ganglia [, ] and substance P from sensory neurons [].
- Regulation of DNA Synthesis: this compound influences DNA synthesis in brain cells, with varying effects depending on the developmental stage [].
- Cardiogenesis: It plays a role in cardiac differentiation, potentially by stimulating the transcription of cardiogenic genes like GATA-4 and Nkx-2.5 through interactions with nuclear κORs and protein kinase C (PKC) signaling [, , , , ].
ANone: this compound, also known as Rimorphin, is a tridecapeptide with the following structural characteristics:
ANone: this compound itself does not possess catalytic properties. It is a neuropeptide, meaning it functions as a signaling molecule within the nervous system and does not act as an enzyme.
A: Computational studies have been conducted on this compound to understand its structure and interactions []. These studies likely involve:
ANone: The structure of this compound significantly impacts its activity, potency, and selectivity:
- N-Terminal Importance: The N-terminal tyrosine residue and the first five amino acids (Tyr-Gly-Gly-Phe-Leu), which constitute the Leu-enkephalin sequence, are crucial for its opioid activity [, , ].
- C-Terminal Modifications: Modifications to the C-terminus can influence its binding affinity and selectivity for different κOR subtypes [, ].
- Analog Development: Researchers have synthesized various this compound analogs with altered amino acid sequences to explore their structure-activity relationships [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




